- Straightforward access to ethyl 3-aminofuropyridine-2-carboxylates from 1-chloro-2-cyano- or 1-hydroxy-2-cyano-substituted pyridines, Synthesis, 2007, (20), 3247-3251
Cas no 932-35-4 (3-hydroxypyridine-2-carbonitrile)
3-hydroxypyridine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxypicolinonitrile
- 3-Hydroxypyridine-2-carbonitrile
- 2-Cyano-3-hydroxypyridine
- 2-Cyano-3-hydroxpyridine
- 2-Pyridinecarbonitrile, 3-hydroxy-
- 2-cyano-3-pyridinol
- 3-Hydroxy-2-cyanopyridine
- Hydroxycyanazin
- PubChem9231
- 2-Cyano-3-hydroxy pyridine
- KSC494M0R
- XTVFTOVNAKNVQK-UHFFFAOYSA-
- 3-Hydroxy-2-pyridinecarbonitrile
- XTVFTOVNAKNVQK-UHFFFAOYSA-N
- 3-hydroxy-pyridine-2-carbonitrile
- STL556711
- SBB065308
- BBL102902
- 3-Hydroxy-2-pyridinecarbonitrile (ACI)
- Picolinonitrile, 3-hydroxy- (7CI, 8CI)
- 2-Cyano-3-pyridinol; 3-Hydroxy-2-cyanopyridine; 3-Hydroxypicolinonitrile; 3-Hydroxy-2-pyridinecarbonitrile; 3-Hydroxy-(7CI,8CI)picolinonitrile;
- EINECS 213-251-8
- InChI=1/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
- 3-Hydroxy-2-pyridinecarbonitrile, AldrichCPR
- 932-35-4
- SY031451
- EN300-188548
- DB-217271
- SCHEMBL304561
- W-100247
- CS-W011210
- MFCD01646135
- PS-5915
- NS00039535
- DTXSID10239324
- AKOS005199046
- BP-12591
- AC-907/34117002
- C1664
- O11015
- PB43869
- 3-hydroxypyridine-2-carbonitrile
-
- MDL: MFCD01646135
- Inchi: 1S/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
- InChI Key: XTVFTOVNAKNVQK-UHFFFAOYSA-N
- SMILES: N#CC1C(O)=CC=CN=1
Computed Properties
- Exact Mass: 120.03200
- Monoisotopic Mass: 120.032362755g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.9
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.1
Experimental Properties
- Color/Form: Not determined
- Boiling Point: 429.2°C at 760 mmHg
- PSA: 56.91000
- LogP: 0.65888
- Solubility: Not determined
3-hydroxypyridine-2-carbonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H301+H311+H331
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P403+P233-P405-P501
- Hazardous Material transportation number:3439
- Hazard Category Code: 20/21/22-36/37/38-41-37/38-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R20/21/22
3-hydroxypyridine-2-carbonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-hydroxypyridine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB843-20g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98+% | 20g |
1789.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021371-25g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98% | 25g |
5103.0CNY | 2021-07-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021371-5g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98% | 5g |
1266.0CNY | 2021-07-07 | |
| TRC | C987963-100mg |
2-Cyano-3-hydroxypyridine |
932-35-4 | 100mg |
$ 57.00 | 2023-09-08 | ||
| TRC | C987963-250mg |
2-Cyano-3-hydroxypyridine |
932-35-4 | 250mg |
$ 68.00 | 2023-09-08 | ||
| TRC | C987963-500mg |
2-Cyano-3-hydroxypyridine |
932-35-4 | 500mg |
$ 81.00 | 2023-09-08 | ||
| TRC | C987963-1g |
2-Cyano-3-hydroxypyridine |
932-35-4 | 1g |
$ 75.00 | 2022-06-06 | ||
| Chemenu | CM175887-25g |
2-Cyano-3-hydroxypyridine |
932-35-4 | 98% | 25g |
$196 | 2021-08-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032674-25g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98% | 25g |
¥849 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032674-5g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98% | 5g |
¥174 | 2024-05-20 |
3-hydroxypyridine-2-carbonitrile Production Method
Production Method 1
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 0 - 8 °C; 20 min, 0 - 8 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 0 - 8 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 - 8 °C
Production Method 2
Production Method 3
1.2 Reagents: Sodium hydroxide , Sodium thiosulfate Solvents: Water ; pH 3
- Preparation of cyanopyridine compounds from furfural derivatives by cyanation, oxidation, and halogenation, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
- Method for synthesis of 3-hydroxy-2-picolinic acid and derivatives thereof from 3-hydroxypyridine and its derivatives via oxidation, cyanation and hydrolysis, China, , ,
Production Method 5
- Preparation of derivatives of 3-hydroxypicolinic acid from furfural, Acta Chemica Scandinavica, 1965, 19(5), 1147-52
Production Method 6
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids, World Intellectual Property Organization, , ,
Production Method 7
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 20 min, 20 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 40 °C
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids via acetylation of 4-alkoxy-3-acetoxypicolinic acids under Schotten-Baumann reaction conditions, World Intellectual Property Organization, , ,
Production Method 8
1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 °C → 40 °C; 45 min, cooled
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids, World Intellectual Property Organization, , ,
Production Method 9
- Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridines, Organic Letters, 2005, 7(4), 577-579
Production Method 10
- Preparation of pyran, pyridine and other derivatives and compositions with them for inhibiting influenza RNA polymerase PA subunit endonuclease, United States, , ,
Production Method 11
Production Method 12
Production Method 13
- Regioselective cyanation of 3-substituted pyridine 1-oxides, Heterocycles, 1984, 22(1), 93-6
Production Method 14
- Trimethylsilanol as a leaving group; III. A simple one-step conversion of aromatic heterocyclic N-oxides to α-cyano aromatic N-heterocycles, Synthesis, 1983, (4), 316-19
Production Method 15
- Mercaptopyridinecarboxylic acids. Synthesis and hypoglycemic activity, Journal of Medicinal Chemistry, 1974, 17(10), 1065-71
3-hydroxypyridine-2-carbonitrile Raw materials
- 3-Hydroxypyridine N-Oxide
- 2-Furanacetonitrile, α-amino-, hydrobromide (1:1)
- 2-(furan-2-yl)-2-(methylamino)acetonitrile hydrochloride
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
- 3-nitropyridine-2-carbonitrile
- 3-hydroxypyridine-2-carbaldehyde
- a-amino-2-Furanacetonitrile
- trimethylsilanecarbonitrile
3-hydroxypyridine-2-carbonitrile Preparation Products
3-hydroxypyridine-2-carbonitrile Suppliers
3-hydroxypyridine-2-carbonitrile Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 3-hydroxypyridine-2-carbonitrile
3-Hydroxypyridine-2-Carbonitrile: A Comprehensive Overview
3-Hydroxypyridine-2-carbonitrile (CAS No. 932-35-4) is a versatile organic compound with a unique chemical structure that has garnered significant attention in various scientific and industrial fields. This compound, also referred to as 6-hydroxypicolinonitrile, belongs to the class of pyridine derivatives and is characterized by its hydroxyl and cyano groups attached to the pyridine ring. The combination of these functional groups imparts unique chemical properties that make it valuable in numerous applications.
The synthesis of 3-hydroxypyridine-2-carbonitrile has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic chemistry have enabled the development of efficient synthetic routes, such as the use of transition metal catalysts and microwave-assisted reactions. These innovations have not only improved yield but also reduced reaction times, making the compound more accessible for large-scale production.
One of the most notable applications of 3-hydroxypyridine-2-carbonitrile is in the field of pharmaceutical chemistry. The compound serves as a key intermediate in the synthesis of bioactive molecules, including potential drug candidates for treating diseases such as cancer and neurodegenerative disorders. Its ability to act as a building block for more complex structures has made it indispensable in drug discovery pipelines.
In addition to its role in pharmaceuticals, 3-hydroxypyridine-2-carbonitrile has found applications in agricultural chemistry. Researchers have investigated its potential as a plant growth regulator and a component in agrochemical formulations. Recent studies have highlighted its ability to enhance crop resilience against environmental stressors, making it a promising candidate for sustainable agriculture practices.
The electronic properties of 3-hydroxypyridine-2-carbonitrile also make it an interesting material for applications in electrochemistry and materials science. Its ability to act as an electron-deficient aromatic system has led to its use in the development of novel materials for energy storage devices, such as supercapacitors and batteries. Ongoing research is focused on improving its conductivity and stability for practical applications.
From an environmental perspective, 3-hydroxypyridine-2-carbonitrile has been studied for its role in pollution control. Its ability to adsorb heavy metal ions from aqueous solutions has been explored, offering potential solutions for water purification technologies. Recent findings suggest that functionalized derivatives of this compound could significantly enhance their adsorption capacities, making them suitable for large-scale environmental remediation efforts.
Despite its wide-ranging applications, the synthesis and characterization of 3-hydroxypyridine-2-carbonitrile continue to be areas of active research. Scientists are increasingly focusing on green chemistry principles to develop more sustainable methods for its production. The use of renewable feedstocks and energy-efficient processes is expected to play a pivotal role in shaping the future of this compound's manufacturing.
In conclusion, 3-hydroxypyridine-2-carbonitrile (CAS No. 932-35-4) is a multifaceted compound with immense potential across diverse industries. Its unique chemical properties, coupled with ongoing advancements in synthesis and application development, ensure that it remains a focal point for scientific innovation. As research progresses, new opportunities are likely to emerge, further solidifying its importance in both academic and industrial settings.
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